molecular formula C11H7Cl3N2OS B5630021 N'-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide

N'-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide

Cat. No.: B5630021
M. Wt: 321.6 g/mol
InChI Key: GJHMWJWMLLPQLG-UHFFFAOYSA-N
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Description

N’-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide is an organic compound with the molecular formula C11H7Cl3N2OS. It consists of a thiophene ring substituted with a carbohydrazide group and a 2,4,6-trichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide typically involves the reaction of 2,4,6-trichlorophenylhydrazine with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4,6-trichlorophenyl)thiourea
  • 2,4,6-trichlorophenylhydrazine
  • Thiophene-2-carboxylic acid derivatives

Uniqueness

N’-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide is unique due to the combination of the thiophene ring and the 2,4,6-trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N'-(2,4,6-trichlorophenyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2OS/c12-6-4-7(13)10(8(14)5-6)15-16-11(17)9-2-1-3-18-9/h1-5,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHMWJWMLLPQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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